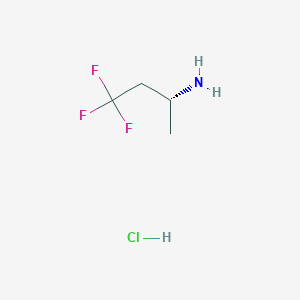

(2R)-4,4,4-trifluorobutan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4,4,4-trifluorobutan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C4H9ClF3N and its molecular weight is 163.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2R)-4,4,4-Trifluorobutan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups in organic molecules can significantly alter their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C4H9ClF3N

- Molecular Weight : 163.57 g/mol

- CAS Number : 84153-82-2

The biological activity of this compound is primarily linked to its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation and are often overexpressed in various cancers. Inhibiting these kinases can slow down or halt the proliferation of cancer cells.

Key Findings:

- Inhibition of CDK2 : Studies have shown that compounds similar to (2R)-4,4,4-trifluorobutan-2-amine can effectively inhibit CDK2 activity, which is vital for the G1/S transition in the cell cycle .

- Selectivity : The trifluoromethyl group enhances selectivity towards specific CDK isoforms, potentially reducing off-target effects and increasing therapeutic efficacy .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by targeting CDK pathways. For instance:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cell lines by inhibiting CDK2 and related pathways .

- Combination Therapies : It shows promise when used in combination with other chemotherapeutic agents, potentially overcoming resistance mechanisms in tumors .

Case Studies

- Breast Cancer : In a study examining the effects of various CDK inhibitors on breast cancer cell lines, (2R)-4,4,4-trifluorobutan-2-amine was noted to restore sensitivity to treatments like tamoxifen in resistant strains .

- Ovarian Cancer : Another investigation highlighted its role in targeting CCNE1-amplified ovarian cancer cells, suggesting a potential therapeutic strategy for this aggressive cancer type .

Research Data Table

Properties

Molecular Formula |

C4H9ClF3N |

|---|---|

Molecular Weight |

163.57 g/mol |

IUPAC Name |

(2R)-4,4,4-trifluorobutan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 |

InChI Key |

UNUPCHYIHXMCLJ-AENDTGMFSA-N |

Isomeric SMILES |

C[C@H](CC(F)(F)F)N.Cl |

Canonical SMILES |

CC(CC(F)(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.